molecular formula C12H18F2N4O B11730432 4-(azepane-1-carbonyl)-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine

4-(azepane-1-carbonyl)-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine

Cat. No.: B11730432
M. Wt: 272.29 g/mol
InChI Key: LGDNNVBXDFMWKG-UHFFFAOYSA-N
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Description

4-(azepane-1-carbonyl)-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepane-1-carbonyl)-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine typically involves multiple steps:

    Formation of the Pyrazole Core: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Difluoroethyl Group: This step may involve the use of difluoroethyl halides in the presence of a base to facilitate nucleophilic substitution.

    Attachment of the Azepane Ring: The azepane ring can be introduced through a coupling reaction with an appropriate azepane derivative, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the azepane moiety.

    Reduction: Reduction reactions could target the carbonyl group or the difluoroethyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, H₂O₂

    Reducing Agents: NaBH₄, LiAlH₄

    Substitution Reagents: Halides, bases, acids

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pyrazole-3-carboxylic acid derivative, while reduction could produce a difluoroethylamine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The difluoroethyl group could enhance its binding affinity or stability, while the azepane ring might influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(piperidine-1-carbonyl)-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine
  • 4-(morpholine-1-carbonyl)-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine

Uniqueness

The presence of the azepane ring in 4-(azepane-1-carbonyl)-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine distinguishes it from similar compounds, potentially offering unique steric and electronic properties that could be advantageous in specific applications.

Properties

Molecular Formula

C12H18F2N4O

Molecular Weight

272.29 g/mol

IUPAC Name

[3-amino-1-(2,2-difluoroethyl)pyrazol-4-yl]-(azepan-1-yl)methanone

InChI

InChI=1S/C12H18F2N4O/c13-10(14)8-18-7-9(11(15)16-18)12(19)17-5-3-1-2-4-6-17/h7,10H,1-6,8H2,(H2,15,16)

InChI Key

LGDNNVBXDFMWKG-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CN(N=C2N)CC(F)F

Origin of Product

United States

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